8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
Overview
Description
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a derivative of tetrahydroisoquinoline, which is a structural motif found in various natural products and therapeutic lead compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromobenzaldehyde.
Cyclization: Pomeranz–Fritsch cyclization of the Schiff base derived from 2-bromobenzaldehyde and an amine.
Fluorination: Introduction of the fluorine atom at the 8-position using a suitable fluorinating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding isoquinoline derivative.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinoline derivatives.
Scientific Research Applications
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates targeting the central nervous system.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: Acts as a building block for the synthesis of complex organic molecules with potential therapeutic properties
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 8-position can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine substitution, leading to different chemical and biological properties.
8-Fluoro-3,4-Dihydroisoquinoline: A related compound with similar fluorine substitution but different saturation levels in the isoquinoline ring.
Uniqueness: 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride is unique due to the presence of the fluorine atom at the 8-position, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs .
Properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYWMOWUBYEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662886 | |
Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185030-61-8 | |
Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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